molecular formula C15H14N2O3 B041159 Diphenylhydantoic acid CAS No. 6802-95-5

Diphenylhydantoic acid

Cat. No. B041159
CAS RN: 6802-95-5
M. Wt: 270.28 g/mol
InChI Key: UESCARMREGSPTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Diphenylhydantoic acid, similar to related compounds, can be synthesized through various chemical routes, including the enantioselective total synthesis processes. For example, the synthesis of (+)-colletoic acid involves catalytic asymmetric intramolecular cyclopropanation, highlighting the complexity and precision required in synthesizing structurally complex molecules (Sawada & Nakada, 2013).

Molecular Structure Analysis

The molecular structure of compounds related to Diphenylhydantoic acid, such as seleno substituted alkanoic acids, has been established through X-ray crystallography. This technique allows for the precise determination of molecular geometry, essential for understanding the compound's reactivity and interactions (Bhalla et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving diphenic acids, which share a phenyl group with Diphenylhydantoic acid, demonstrate transient changes in molecular geometry, indicating the dynamic nature of these compounds under certain conditions. Such reactivity is crucial for applications in material science and organic synthesis (Jayalath et al., 2020).

Physical Properties Analysis

While specific studies on Diphenylhydantoic acid's physical properties are scarce, analogous compounds, such as Diphenic acid/nicotinamide complexes, offer insights into potential properties, including melting points, solubility, and crystalline structure, which are fundamental for predicting the compound's behavior in various environments (Şahin et al., 2016).

Chemical Properties Analysis

The chemical properties of Diphenylhydantoic acid can be inferred from studies on related compounds, such as the copper-catalyzed diphenylation of carboxylic acids. This research demonstrates the potential for selective functionalization, critical for developing pharmaceuticals and materials with specific properties (Xie et al., 2017).

Scientific Research Applications

Application

Diphenylhydantoic acid, also known as 2,2-Diphenylhydantoic Acid, is used in the field of pharmaceutical toxicology . It is a type of anticonvulsant/anti-epileptic .

Results or Outcomes

Food Industry

Application

Phenolic compounds, such as Diphenylhydantoic acid, have applications as antioxidants in foods . They are used in dairy products and as food additives .

Method of Application

In the food industry, phenolic compounds are often added during the processing of foods to enhance color, taste, storage stability, and overall quality .

Results or Outcomes

The addition of phenolic compounds to foods has been associated with several health benefits. These include antibacterial, anti-hyperlipidemic, cytotoxic, antioxidant, cardioprotective, neuroprotective, and anti-diabetic properties .

Cosmetics Industry

Application

Phenolic acids, including Diphenylhydantoic acid, are interesting compounds for food, pharmaceutical, and cosmetic companies .

Method of Application

In the cosmetics industry, phenolic compounds are often used in the formulation of skincare products due to their antioxidant properties .

Results or Outcomes

The use of phenolic compounds in cosmetics can contribute to the antioxidant capacity of the products, which can help protect the skin from oxidative stress and aging .

Biotechnology

Application

Biotechnological approaches including the construction of heterologous plant or microbial systems can be an alternative for enhancing phenolic acid production or addressing pathways toward the biosynthesis of particular target compounds .

Method of Application

In biotechnology, phenolic compounds like Diphenylhydantoic acid can be produced using heterologous plant or microbial systems . These systems can be engineered to enhance the production of phenolic acids or to direct the biosynthesis towards specific target compounds .

Results or Outcomes

The use of biotechnological approaches can lead to an efficient production of pure compounds that cannot be fully satisfied by their isolation from natural sources or chemical synthesis . This can overcome limitations such as low yield, time-consuming, or non-environmentally friendly processes .

Acid-Base Equilibria

Application

Diphenylhydantoic acid, being an acid, can be used in studying acid-base equilibria . This is a fundamental concept in chemistry and is crucial in many scientific and industrial processes .

Method of Application

In studying acid-base equilibria, Diphenylhydantoic acid can be used in various experiments to understand the behavior of acids and bases, their reactions, and their role in various chemical processes .

Results or Outcomes

Understanding acid-base equilibria can help in predicting the outcomes of chemical reactions, optimizing industrial processes, and developing new chemical compounds .

properties

IUPAC Name

2-(carbamoylamino)-2,2-diphenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c16-14(20)17-15(13(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,18,19)(H3,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UESCARMREGSPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80987446
Record name {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenylhydantoic acid

CAS RN

6802-95-5
Record name Diphenylhydantoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80987446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6802-95-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPHENYLHYDANTOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FS42KUT3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diphenylhydantoic acid
Reactant of Route 2
Reactant of Route 2
Diphenylhydantoic acid
Reactant of Route 3
Reactant of Route 3
Diphenylhydantoic acid
Reactant of Route 4
Diphenylhydantoic acid
Reactant of Route 5
Reactant of Route 5
Diphenylhydantoic acid
Reactant of Route 6
Reactant of Route 6
Diphenylhydantoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.